1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
1-(1-(3-(4-Ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative characterized by a 3-(4-ethylphenoxy)propyl substituent at the N1 position of the benzimidazole core and an ethanol moiety at the C2 position. This structural configuration confers unique physicochemical properties, such as enhanced solubility due to the hydroxyl group and moderate lipophilicity from the 4-ethylphenoxypropyl chain.
The compound’s ethanol group enables hydrogen bonding, which could influence its interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-16-9-11-17(12-10-16)24-14-6-13-22-19-8-5-4-7-18(19)21-20(22)15(2)23/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIUMSIKXPPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-(4-ethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: The final step involves the reduction of the intermediate product to introduce the ethanol moiety, typically using a reducing agent like sodium borohydride in methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)acetic acid.
Reduction: 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its benzimidazole core, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic electronic materials due to its potential optoelectronic properties.
Biological Research: It can serve as a probe in biochemical studies to understand the interaction of benzimidazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or activating them through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings and Trends
Functional Group Impact: Ethanol vs. Ketone: The target compound’s ethanol group (C2) likely improves aqueous solubility compared to ketone analogues (e.g., 12f in ), which may exhibit higher metabolic stability due to reduced oxidative susceptibility .
Substituent Effects: Halogenated vs. In contrast, the 4-ethylphenoxypropyl group in the target compound balances lipophilicity and steric bulk, which may optimize pharmacokinetics . Trifluoromethyl Groups: Compound 13g () demonstrates that electron-withdrawing groups like -CF₃ can improve bioavailability but may complicate synthesis (lower yield: 47.6%) .
Biological Activity: HDAC Inhibition: Analogues in with benzyl or phenylpropyl substituents (e.g., N-hydroxy-3-(3-(1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)phenyl)acrylamide) highlight the role of flexible chains in HDAC binding. The target compound’s propyl chain may offer similar adaptability . Anticancer Potential: Benzimidazole-oxadiazole hybrids () show that heterocyclic extensions (e.g., oxadiazole) enhance anticancer activity. The ethanol group in the target compound could serve as a hydrogen-bond donor for analogous interactions .
Biological Activity
1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]imidazole core linked to a propyl chain with an ethylphenoxy substituent. The synthesis typically involves multi-step organic reactions that require precise control over conditions to achieve high yields and purity. The general synthetic route includes:
- Formation of the benzo[d]imidazole core .
- Introduction of the ethylphenoxy group .
- Attachment of the propyl chain .
- Final modification to yield the target compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including this compound. Research indicates that these compounds can inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription, thereby exhibiting cytotoxic effects against various cancer cell lines .
Table 1: Summary of Biological Activities
Antiviral and Anti-inflammatory Effects
The compound has shown promise in antiviral applications, particularly through its interaction with viral proteins that are critical for replication. Additionally, it exhibits anti-inflammatory properties by modulating cytokine release, which can be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated a series of benzo[d]imidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute. Among these, compounds similar to this compound demonstrated significant cytotoxicity, suggesting a strong potential for development as anticancer agents .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures exposed to harmful stimuli .
Pharmacological Implications
The modulation of histamine H3 receptors by this compound suggests its potential application in treating cognitive disorders and obesity. Histamine receptors play a significant role in neurotransmission and appetite regulation, making them attractive targets for therapeutic intervention.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
